5-Methyl-3-hepten-2-one

Flavor regulation FEMA GRAS Food contact

5-Methyl-3-hepten-2-one (CAS 5090-16-4) is an aliphatic α,β-unsaturated ketone (enone) with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g·mol⁻¹. The IUPAC preferred name is (3E)-5-methylhept-3-en-2-one, and it exists predominantly as the E‑isomer owing to thermodynamic control during synthesis.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 5090-16-4
Cat. No. B13618886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-hepten-2-one
CAS5090-16-4
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)C
InChIInChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3/b6-5+
InChIKeyQDUQNQQMHZNNTG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-hepten-2-one (CAS 5090-16-4) Procurement Guide: Compound Identity and Availability Landscape


5-Methyl-3-hepten-2-one (CAS 5090-16-4) is an aliphatic α,β-unsaturated ketone (enone) with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g·mol⁻¹ [1]. The IUPAC preferred name is (3E)-5-methylhept-3-en-2-one, and it exists predominantly as the E‑isomer owing to thermodynamic control during synthesis . This compound is classified as an enone, bearing a conjugated C=C–C=O system that distinguishes it structurally from its saturated analog 5‑methyl‑3‑heptanone and from the non‑conjugated positional isomer 6‑methyl‑5‑hepten‑2‑one [2]. It is available from a limited number of specialty chemical suppliers, primarily for research and industrial intermediate use; unlike several of its close analogs, it has not been assigned a FEMA number and is not listed as GRAS for direct food‑flavor applications [3].

Why 5-Methyl-3-hepten-2-one Cannot Be Simply Replaced by 6-Methyl-5-hepten-2-one or Other In‑Class Ketones


Superficially, C₈H₁₄O positional isomers and their saturated congeners may appear interchangeable; however, substitution without verification of the specific enone architecture introduces consequential differences in regulatory status, physicochemical behavior, and chemical reactivity. 5‑Methyl‑3‑hepten‑2‑one is an α,β‑unsaturated ketone whose conjugated double bond imparts electrophilic reactivity at the β‑carbon, enabling conjugate addition and cycloaddition chemistries that are inaccessible to the non‑conjugated isomer 6‑methyl‑5‑hepten‑2‑one [1]. Additionally, 5‑methyl‑3‑hepten‑2‑one is not approved for direct food or fragrance use (no FEMA number, not GRAS‑listed), whereas 6‑methyl‑5‑hepten‑2‑one (FEMA 2707) and 3‑hepten‑2‑one (FEMA 3400) are explicitly permitted flavor ingredients in many jurisdictions [2]. Measurable differences in water solubility and vapor pressure further affect handling, formulation, and environmental partitioning behavior . These factors underscore the procurement risk of casual analog substitution and motivate the quantitative comparisons detailed below.

Quantitative Differential Evidence: 5‑Methyl‑3‑hepten‑2‑one vs. Closest Analogs


Regulatory Clearance: FEMA GRAS Status Differentiates 5‑Methyl‑3‑hepten‑2‑one from Its Flavor‑Approved Isomers

5‑Methyl‑3‑hepten‑2‑one has no FEMA number and is explicitly listed as “not for flavor use” and “not for fragrance use” in the TGSC database [1]. In contrast, its positional isomer 6‑methyl‑5‑hepten‑2‑one holds FEMA number 2707 and JECFA number 1120, and the unsubstituted analog 3‑hepten‑2‑one holds FEMA number 3400 [2]. This binary regulatory distinction is a hard procurement gate: for any application involving intentional human ingestion or food contact, 5‑methyl‑3‑hepten‑2‑one cannot legally substitute the flavor‑approved isomers.

Flavor regulation FEMA GRAS Food contact

Water Solubility: A 1208 mg·L⁻¹ Estimated Value vs. “Insoluble” Comparators

The estimated water solubility of 5‑methyl‑3‑hepten‑2‑one is 1208 mg·L⁻¹ at 25 °C [1]. This value is substantially higher than the qualitative descriptors for its closest analogs: 6‑methyl‑5‑hepten‑2‑one is described as “insoluble in water” [2], 3‑hepten‑2‑one as “insoluble in water” , and 5‑methyl‑3‑heptanone as “insoluble” or “microsoluble” [3]. Although the target compound value is a computational estimate, the categorical separation (soluble vs. insoluble) is a meaningful differentiator for aqueous formulation, extraction, and environmental partitioning.

Solubility Formulation Environmental fate

Vapor Pressure Ranking: Lower Volatility Distinguishes 5‑Methyl‑3‑hepten‑2‑one from Saturated and Unsubstituted Analogs

The estimated vapor pressure of 5‑methyl‑3‑hepten‑2‑one is 1.2 mmHg at 25 °C . This is approximately half the vapor pressure of 3‑hepten‑2‑one (2.7 mmHg at 25 °C) and approximately half that of 5‑methyl‑3‑heptanone (2.4 mmHg at 25 °C) . The vapor pressure of 6‑methyl‑5‑hepten‑2‑one is reported as 1.121 hPa (≈0.84 mmHg) at 20 °C, which is comparable when temperature‑adjusted . Lower volatility reduces headspace concentration, which may affect GC‑MS method detection limits, odor perception thresholds, and occupational exposure assessment.

Volatility Headspace analysis Occupational exposure

Boiling Point and Thermal Stability: Higher Boiling Point than the Saturated Analog

5‑Methyl‑3‑hepten‑2‑one has an estimated boiling point of 173.8 ± 9.0 °C at 760 mmHg . This is approximately 12–16 °C higher than the boiling point range reported for its saturated analog 5‑methyl‑3‑heptanone (157–162 °C) [1]. The conjugated enone system increases intermolecular dipole‑dipole interactions relative to the saturated ketone, elevating the boiling point despite identical carbon count. The boiling point of 6‑methyl‑5‑hepten‑2‑one is reported as 173.1 °C [2], closely matching the target compound, and 3‑hepten‑2‑one boils at 157.8 °C .

Distillation Thermal processing Purity

Conjugation Status: α,β‑Unsaturated Enone Architecture Enables Reactivity Not Accessible to Non‑Conjugated Isomers

5‑Methyl‑3‑hepten‑2‑one bears a double bond at C3–C4 that is conjugated with the carbonyl group, classifying it as an enone [1]. In contrast, 6‑methyl‑5‑hepten‑2‑one has a non‑conjugated double bond at C5–C6, which does not participate in the carbonyl π‑system [2]. This structural difference is functionally significant: the conjugated enone of the target compound can undergo Michael‑type conjugate additions, Nazarov cyclizations, and [2+2] or [4+2] cycloadditions at the β‑carbon, reaction pathways that are essentially unavailable to the non‑conjugated isomer [3]. While no direct comparative kinetic study of these two specific compounds was identified, the well‑established reactivity dichotomy between conjugated and non‑conjugated enones provides a class‑level inference that the target compound offers a broader synthetic utility profile as an electrophilic building block.

Conjugate addition Cycloaddition Synthetic intermediate

Synthetic Accessibility: 74% Wittig Yield with Room‑Temperature Protocol vs. Alternative Patent Routes

A documented laboratory synthesis of 5‑methyl‑3‑hepten‑2‑one proceeds via Wittig olefination between 2‑methylbutyraldehyde and Ph₃P=CHCOMe in CH₂Cl₂ at room temperature, affording the product as a colorless oil in 74% yield after silica gel chromatography . For comparison, the patent CN105218339B describes a catalytic process achieving >90% yield using aluminum isopropoxide/diethanolamine composite catalysts at elevated temperatures (140–160 °C) . While the Wittig route avoids thermal equipment, the patent route offers superior yield for scale‑up. Synthesis of the comparator 6‑methyl‑5‑hepten‑2‑one is industrially achieved via condensation of isobutylene, formaldehyde, and acetone at 250 °C and 30 MPa, a fundamentally different and more capital‑intensive process .

Wittig reaction Process chemistry Synthesis yield

Procurement‑Relevant Application Scenarios for 5‑Methyl‑3‑hepten‑2‑one (CAS 5090-16-4)


Synthetic Intermediate for Conjugate Addition and Cycloaddition Chemistry

As an α,β‑unsaturated enone, 5‑methyl‑3‑hepten‑2‑one serves as an electrophilic building block for Michael additions, organometallic conjugate additions, and cycloaddition reactions. Its conjugated double bond at C3–C4 enables reactivity at the β‑carbon that is not possible with the non‑conjugated isomer 6‑methyl‑5‑hepten‑2‑one [1]. This makes it particularly suitable for constructing complex molecular scaffolds in medicinal chemistry and natural product synthesis, where the enone motif is a key retron for C–C bond formation [2].

Non‑Flavor Research Requiring a Defined, Non‑GRAS Ketone Standard

Because 5‑methyl‑3‑hepten‑2‑one is not FEMA‑listed or GRAS‑approved for food use, it is well‑suited for research applications that require a chemically defined ketone without food‑grade regulatory entanglements [3]. Examples include analytical reference standards for environmental monitoring, non‑food volatile organic compound (VOC) profiling, and biochemical studies where a non‑flavor ketone is needed as a negative control or inert solvent‑phase marker distinct from common flavor ketones .

Aqueous‑Compatible Reaction Systems Leveraging Higher Estimated Water Solubility

The estimated water solubility of 1208 mg·L⁻¹ for 5‑methyl‑3‑hepten‑2‑one [4] is anomalously high among C₇–C₈ ketones; its closest comparators are described as insoluble. This property may facilitate aqueous biphasic catalysis, enzyme‑mediated transformations in aqueous buffer, or environmental fate studies where partial water miscibility affects partitioning behavior. Procurement for such applications should verify the experimental solubility with the specific batch, as the value remains computationally estimated.

Process Chemistry Development Using Accessible Wittig‑Based Synthesis

The compound can be synthesized in a single‑step Wittig reaction from 2‑methylbutyraldehyde and (acetylmethylene)triphenylphosphorane in 74% yield at ambient temperature , or alternatively via catalytic routes achieving >90% yield at elevated temperature . This synthetic accessibility supports process chemistry R&D where in‑house preparation is preferred over procurement of specialty intermediates, and where the Wittig protocol can be adapted to generate structural analogs for structure–activity relationship studies.

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